molecular formula C14H10N2O4 B2888263 N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide CAS No. 683232-04-4

N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide

Cat. No. B2888263
CAS RN: 683232-04-4
M. Wt: 270.244
InChI Key: XXQMVDITCZEEPQ-UHFFFAOYSA-N
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Description

“N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities and clinical applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, phthalimide derivatives were synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide . The chemical structures of the synthesized compounds were elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .


Molecular Structure Analysis

The molecular structure of “N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide” can be analyzed using techniques such as NMR and IR spectroscopy . Crystallographic data can also provide insights into the molecular structure .


Chemical Reactions Analysis

Indole derivatives, including “N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide”, undergo various chemical reactions due to the presence of the indole nucleus . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide” can be determined using various analytical techniques. For instance, NMR and IR spectroscopy can provide information about the chemical structure . Crystallographic data can provide insights into the molecular structure .

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as “N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide”, have been reported to exhibit significant antiviral activity . These compounds have been synthesized and tested against various RNA and DNA viruses. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus with promising IC50 values . The structural flexibility of indole allows for high-affinity binding to multiple receptors, which is beneficial in developing new antiviral agents.

Anti-HIV Properties

The compound has also been explored for its potential anti-HIV properties . Novel indolyl derivatives have been subjected to molecular docking studies to assess their efficacy against HIV-1 . The ability to inhibit HIV replication in acutely infected cells is a critical aspect of these compounds, making them valuable candidates for further anti-HIV drug development.

Anticancer Applications

Indole derivatives are known for their anticancer properties . They can interact with various cellular pathways and have been found to possess activity against different cancer cell lines. The indole nucleus is a common feature in many synthetic drug molecules, which has led to the exploration of indole-based compounds for cancer treatment .

Antioxidant Effects

These compounds have demonstrated antioxidant effects , which are crucial in protecting cells from oxidative stress. Oxidative stress is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Therefore, indole derivatives with antioxidant properties could contribute to the prevention and treatment of these conditions .

Antimicrobial and Antitubercular Activity

“N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide” has shown potential as an antimicrobial and antitubercular agent . The indole scaffold is effective against a broad spectrum of microbial pathogens, including bacteria and fungi. Moreover, its activity against Mycobacterium tuberculosis makes it a promising candidate for antitubercular drug development .

Antidiabetic Potential

The compound has been investigated for its antidiabetic potential . Indole derivatives can modulate various metabolic pathways and have shown promising results in lowering blood glucose levels. This opens up possibilities for new therapeutic approaches in the management of diabetes .

Future Directions

Indole derivatives, including “N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide”, have diverse biological activities and immense potential for therapeutic applications . Future research could focus on exploring these therapeutic possibilities and developing new useful derivatives .

properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-4-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c1-16-13(18)8-4-2-5-9(11(8)14(16)19)15-12(17)10-6-3-7-20-10/h2-7H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQMVDITCZEEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide

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